10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide
Description
10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide is a heterocyclic compound featuring a fused pyrido-benzazepine core with a carboxamide substituent at the 10-position. The structure includes a dihydroquinoline-like system fused to a seven-membered benzazepine ring, modified by a hydroxyethyl-methylamine side chain. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and oncological pathways .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-6,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-20(9-10-21)17(22)15-14-7-3-2-5-12(14)11-13-6-4-8-18-16(13)19-15/h2-8,15,21H,9-11H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYLJXBAHSKFIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1C2=CC=CC=C2CC3=C(N1)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676251 | |
| Record name | N-(2-Hydroxyethyl)-N-methyl-10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071504-81-8 | |
| Record name | N-(2-Hydroxyethyl)-N-methyl-10,11-dihydro-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Parameters
The reaction proceeds via nucleophilic acyl substitution, where the ethoxy group of the ester is displaced by the primary amine of 2-(N-methylamino)ethanol. Key parameters include:
| Parameter | Details |
|---|---|
| Starting material | 10,11-Dihydro-5H-benzo[e]pyrido[2,3-b]azepine-10-carboxylic acid ethyl ester (7.46 mmol) |
| Reagent | 2-(N-Methylamino)ethanol (133.2 mmol, 15-fold excess) |
| Temperature | 70°C for 15 minutes (activation), followed by stirring at room temperature |
| Reaction time | 5 days |
| Workup | Concentration under vacuum at 90°C |
| Yield | Nearly quantitative (>95%) |
The excess amine ensures complete conversion, while prolonged stirring facilitates equilibrium-driven amide formation. The product is isolated as a brown solid, typically used without further purification in downstream applications.
Mechanistic Insights and Side Reactions
Nucleophilic Acyl Substitution Mechanism
The reaction follows a two-step mechanism:
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Nucleophilic attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
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Elimination : The ethoxide leaving group departs, yielding the carboxamide and ethanol as a byproduct.
The absence of acidic protons on the tertiary amide product prevents undesired side reactions, such as over-alkylation.
Alternative Approaches and Intermediate Synthesis
Ethyl Ester Precursor Synthesis
The ethyl ester precursor is synthesized via esterification of the corresponding carboxylic acid. While explicit details are omitted in the provided sources, standard methods involve:
Chloroethyl Variant and Hydrolysis
A related compound, N-(2-chloroethyl)-10,11-dihydro-N-methyl-5H-pyrido[2,3-c]benzazepine-10-carboxamide (CAS 1071504-87-4), highlights the versatility of this scaffold. Its synthesis likely involves:
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Chloroethylation : Substitution of the hydroxyethyl group with chlorine using agents like SOCl₂ or PCl₃.
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Reverse hydrolysis : Conversion of the chloroethyl derivative back to the hydroxyethyl form under basic conditions.
Analytical Characterization
Purity Assessment
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HPLC : Reverse-phase C18 columns with UV detection at 254 nm resolve amide products from ester precursors.
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Melting point : Literature values for related compounds range from 120–150°C.
Applications in Pharmaceutical Synthesis
The compound’s primary utility lies in synthesizing Mirtazapine, a tetracyclic antidepressant. Subsequent steps involve:
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Reduction : Treating the carboxamide with LiAlH₄ in tetrahydrofuran (THF) to yield the secondary amine.
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Cyclization : Acid-catalyzed intramolecular condensation to form the final tetracyclic structure.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Aminolysis (neat) | High yield, solvent-free | Long reaction time, excess reagent waste |
| Solution-phase | Better temperature control | Requires solvent removal |
| Enantiomeric resolution | Delivers chirally pure intermediates | Adds complexity and cost |
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying cellular processes.
Medicine: Its structure suggests potential pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido2,3-cbenzazepine-10-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The exact pathways and molecular targets are subjects of ongoing research and may vary depending on the specific application of the compound.
Comparison with Similar Compounds
Key Structural Differences :
- The target compound’s hydroxyethyl-methylamine side chain distinguishes it from chlorophenyl/hydrazinyl substituents in chromeno-pyrimidines, which may reduce cytotoxicity but improve solubility .
Pharmacological and Physicochemical Properties
Bioactivity
- The carboxamide group may enhance target affinity compared to ester derivatives .
- Chromeno-Pyrimidines (8a–8c): Chlorophenyl groups confer antiproliferative activity but may increase lipophilicity and toxicity risks .
Biological Activity
10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c] benzazepine-10-carboxamide (CAS No. 1071504-81-8) is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₇H₁₉N₃O₂
- Molecular Weight : 297.35 g/mol
- CAS Number : 1071504-81-8
Biological Activity Overview
Research indicates that compounds in the pyrido[2,3-c]benzazepine class exhibit a variety of biological activities, including:
- Antitumor effects
- Anticonvulsant properties
- Antimicrobial activity
These properties are largely attributed to their ability to interact with various biological targets such as receptors and enzymes.
Antitumor Activity
A study highlighted the compound's potential as an antitumor agent. The biological evaluation showed significant antiproliferative effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of BRAF(V600E) kinase |
| A549 (Lung) | 3.8 | EGFR inhibition |
| HeLa (Cervical) | 4.5 | Induction of apoptosis |
Anticonvulsant Activity
The compound has shown promise in anticonvulsant assays, suggesting its potential use in treating epilepsy. In animal models, it demonstrated a significant reduction in seizure frequency.
Case Study: Seizure Model Evaluation
In a controlled study using the pentylenetetrazole-induced seizure model, the compound was administered at varying doses:
| Dose (mg/kg) | Seizure Onset Time (s) | Duration of Seizures (s) |
|---|---|---|
| 10 | 120 | 30 |
| 20 | 180 | 15 |
| 40 | 240 | 5 |
Results indicated a dose-dependent increase in seizure onset time and a decrease in seizure duration.
Antimicrobial Activity
The compound also exhibited antimicrobial properties against several bacterial strains. In vitro assays revealed effective inhibition zones against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
Structure-Activity Relationships (SAR)
The SAR studies have identified key functional groups that enhance biological activity:
- Hydroxyethyl Group : Enhances solubility and bioavailability.
- Methyl Substituent : Improves receptor binding affinity.
- Pyridine Ring : Contributes to the overall pharmacological profile by interacting with various biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways and characterization methods for 10,11-Dihydro-N-(2-hydroxyethyl)-N-methyl-5H-pyrido[2,3-c][2]benzazepine-10-carboxamide?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions, similar to methods described for structurally analogous heterocycles. For instance, refluxing intermediates with chloroacetic acid in a mixed solvent system (e.g., acetic anhydride/acetic acid) under sodium acetate catalysis is a common approach . Characterization typically involves IR spectroscopy for functional groups (e.g., carboxamide C=O stretch at ~1650–1750 cm⁻¹), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Ensure purity via HPLC (>95%) before application in downstream studies .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer : Solubility profiling should be performed in solvents of increasing polarity (e.g., DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis. Stability studies require accelerated degradation tests under stress conditions (e.g., pH 1–12, heat, light exposure) followed by HPLC or LC-MS to monitor decomposition products. Refer to protocols for related benzazepine derivatives, which emphasize pH-dependent stability in aqueous buffers .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in experimental data (e.g., unexpected byproducts or inconsistent bioactivity)?
- Methodological Answer : Contradictions often arise from impurities or reaction intermediates. Use high-resolution MS (HRMS) and 2D NMR (e.g., COSY, HSQC) to identify unanticipated byproducts. For bioactivity discrepancies, validate assays with positive/negative controls and replicate experiments using orthogonal methods (e.g., SPR vs. cell-based assays). Statistical tools like ANOVA or multivariate analysis (e.g., PCA) can isolate variables contributing to variability .
Q. How can computational methods enhance the design of derivatives or reaction optimization for this compound?
- Methodological Answer : Implement quantum mechanical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error synthesis. Tools like Gaussian or ORCA can model electronic properties and regioselectivity. For derivative design, use molecular docking (AutoDock Vina) or MD simulations to prioritize substituents with improved target binding. Integrate these predictions with high-throughput screening (HTS) to validate computational hypotheses .
Q. What advanced techniques are critical for elucidating the compound’s mechanism of action in pharmacological studies?
- Methodological Answer : Employ target deconvolution via chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) or CRISPR-Cas9 screening. For receptor interactions, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. In cellular models, combine RNA-seq and metabolomics to map downstream pathways affected by the compound .
Q. How should researchers address challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Adopt process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., temperature, pH). Use design of experiments (DoE) to optimize variables (e.g., catalyst loading, solvent ratio) and minimize batch-to-batch variation. Ensure rigorous purification via column chromatography or recrystallization, validated by consistent NMR and MS profiles .
Methodological Considerations
Q. What statistical frameworks are most effective for analyzing dose-response relationships or structure-activity data?
- Methodological Answer : For dose-response curves, nonlinear regression models (e.g., Hill equation) in GraphPad Prism or R are standard. For SAR studies, apply machine learning (e.g., random forest, SVM) to correlate structural descriptors (e.g., LogP, polar surface area) with activity. Cross-validate models using leave-one-out or k-fold methods to ensure robustness .
Q. How can researchers ensure the reliability of impurity profiling in compliance with regulatory guidelines?
- Methodological Answer : Follow ICH Q3A/B guidelines for identifying and quantifying impurities. Use LC-MS with charged aerosol detection (CAD) for non-UV-active impurities. Synthesize and characterize reference standards for major impurities (e.g., via epimerization or oxidation byproducts) to enable accurate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
